molecular formula C21H29N3O5S B283303 2-(4-{[4-(aminosulfonyl)anilino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide

2-(4-{[4-(aminosulfonyl)anilino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide

Cat. No.: B283303
M. Wt: 435.5 g/mol
InChI Key: MCAYBZZIXIWQHT-UHFFFAOYSA-N
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Description

2-(4-{[4-(aminosulfonyl)anilino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group, an ethoxy group, and a sulfamoylphenyl group. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[4-(aminosulfonyl)anilino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the phenoxyacetamide core: This involves the reaction of 2-ethoxyphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-ethoxyphenoxyacetyl chloride.

    Introduction of the sulfamoylphenyl group: The phenoxyacetyl chloride is then reacted with 4-aminobenzenesulfonamide in the presence of a base to form the desired intermediate.

    Addition of the tert-butyl group: Finally, the intermediate is reacted with tert-butylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[4-(aminosulfonyl)anilino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxyacetamide derivatives.

Scientific Research Applications

2-(4-{[4-(aminosulfonyl)anilino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-{[4-(aminosulfonyl)anilino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-2-(2-ethoxy-4-{[(2-phenylethylamino)methyl]phenoxy)acetamide: Similar structure but with a phenylethyl group instead of a sulfamoylphenyl group.

    N-tert-butyl-2-(2-ethoxy-4-{[(methylamino)methyl]phenoxy)acetamide: Similar structure but with a methylamino group instead of a sulfamoylphenyl group.

Uniqueness

2-(4-{[4-(aminosulfonyl)anilino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide is unique due to the presence of the sulfamoylphenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C21H29N3O5S

Molecular Weight

435.5 g/mol

IUPAC Name

N-tert-butyl-2-[2-ethoxy-4-[(4-sulfamoylanilino)methyl]phenoxy]acetamide

InChI

InChI=1S/C21H29N3O5S/c1-5-28-19-12-15(6-11-18(19)29-14-20(25)24-21(2,3)4)13-23-16-7-9-17(10-8-16)30(22,26)27/h6-12,23H,5,13-14H2,1-4H3,(H,24,25)(H2,22,26,27)

InChI Key

MCAYBZZIXIWQHT-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)OCC(=O)NC(C)(C)C

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)OCC(=O)NC(C)(C)C

Origin of Product

United States

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